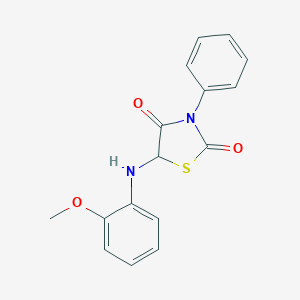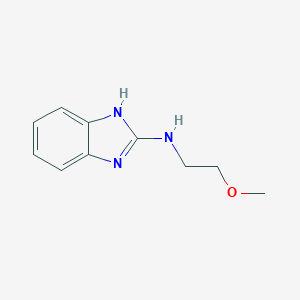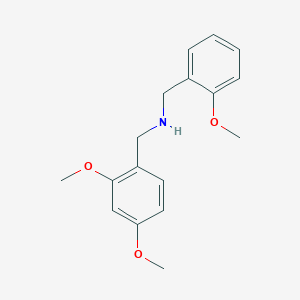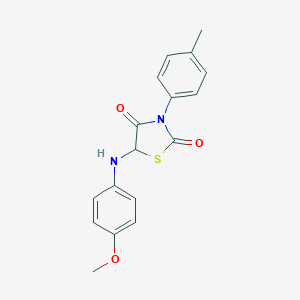![molecular formula C13H21NO3 B353354 2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol CAS No. 845649-85-6](/img/structure/B353354.png)
2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol” is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources I have access to.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol”.Molecular Structure Analysis
The molecular structure of “2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol” is not readily available in the sources I have access to.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol”.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol” are not readily available in the sources I have access to.Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research has shown that 2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol and its derivatives are often synthesized for structural analysis and investigation into their chemical properties. For example, a study focused on the X-ray structures and computational studies of several cathinones, including derivatives similar to 2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol, to understand their molecular structures and properties through techniques like FTIR, UV–Vis, NMR spectroscopy, and X-ray diffraction. The geometries of these compounds were optimized using the DFT method, providing insights into their electronic spectra and structural attributes (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Pharmacological Studies
Research into the pharmacological properties of compounds related to 2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol includes studies on their affinity to beta-adrenoceptors. A study synthesized a series of compounds including 1-[(3,4-dimethoxyphenethyl)amino]-3-(aryloxy)propan-2-ols to determine their affinity for beta-1 and beta-2 adrenoceptors, revealing significant cardioselectivity for certain derivatives. This research is crucial for developing beta-blockers with enhanced specificity and reduced side effects (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Material Science
In material science, derivatives of 2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol have been investigated for their potential applications in creating novel materials. A study on the synthesis and properties of stereoregular polyamides derived from L-tartaric acid, employing compounds with similar structural motifs, highlights the development of materials with specific optical and physical properties, demonstrating the compound's versatility beyond pharmacological applications (Bou, Iribarren, & Muñoz-Guerra, 1994).
Environmental and Analytical Chemistry
Compounds related to 2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol are also relevant in environmental and analytical chemistry for their role in understanding the behavior of chemical substances in various environments. For instance, studies on the solvation behavior of similar molecules in binary solvent mixtures contribute to our understanding of solute-solvent interactions, which is fundamental in fields ranging from pharmacology to environmental chemistry (Bevilaqua, da Silva, & Machado, 2004).
Safety And Hazards
The safety and hazards associated with “2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol” are not readily available in the sources I have access to.
Direcciones Futuras
The future directions for the study or application of “2-[(3,4-Dimethoxyphenyl)methylamino]butan-1-ol” are not readily available in the sources I have access to.
Please note that this analysis is based on the information available to me and may not be comprehensive. For a more detailed analysis, please consult a professional in the field or refer to a specialized database or scientific literature.
Propiedades
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-4-11(9-15)14-8-10-5-6-12(16-2)13(7-10)17-3/h5-7,11,14-15H,4,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUXWUGFLRLGCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,4-Dimethoxybenzyl)amino)butan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

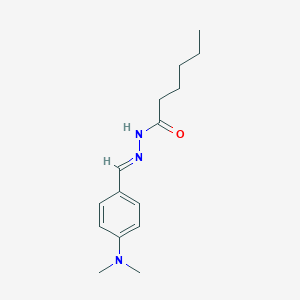
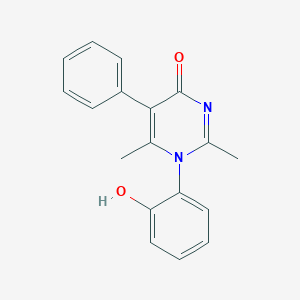
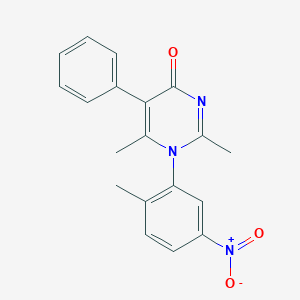
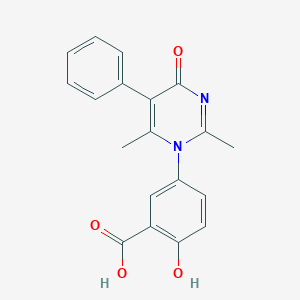
![3-{5-[(4-Bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B353368.png)
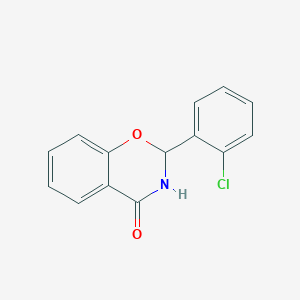
![3-(2-furyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acrylamide](/img/structure/B353381.png)
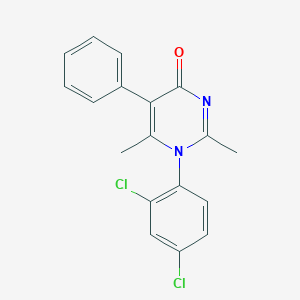
![Ethyl 4-{[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B353386.png)
